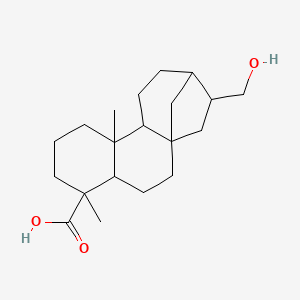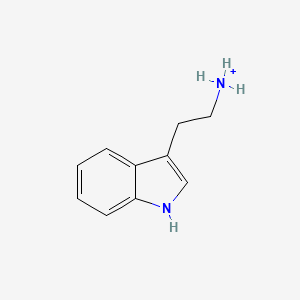
2-氨基乙基甲基砜
描述
2-Aminoethylmethyl sulfone is a chemical compound with the molecular formula C₃H₉NO₂S. It is characterized by the presence of an amino group (-NH₂), a sulfone group (R-SO₂-R’), and an ethyl chain. This compound is known for its stability and versatility in various chemical reactions and applications.
科学研究应用
2-Aminoethylmethyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and protein synthesis.
Medicine: It is explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or pathways.
作用机制
Mode of Action
It is known that sulfonamides, a class of compounds to which 2-aminoethylmethyl sulfone belongs, act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
Based on the mode of action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway .
Result of Action
Based on the mode of action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth by interfering with dna synthesis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many compounds .
生化分析
Biochemical Properties
2-Aminoethylmethyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ATP-dependent enzymes, where 2-Aminoethylmethyl sulfone acts as a potent stimulator . This interaction enhances the activity of these enzymes, leading to increased ATP production. Additionally, 2-Aminoethylmethyl sulfone has been shown to interact with proteins involved in cellular metabolism, influencing their activity and stability.
Cellular Effects
2-Aminoethylmethyl sulfone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Aminoethylmethyl sulfone can enhance ATP production, which is crucial for cellular energy metabolism . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-Aminoethylmethyl sulfone involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, modulating their activity. For instance, 2-Aminoethylmethyl sulfone has been found to stimulate ATP-dependent enzymes, enhancing their activity and leading to increased ATP production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoethylmethyl sulfone change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that 2-Aminoethylmethyl sulfone can have sustained effects on cellular function, particularly in enhancing ATP production and modulating gene expression . Its stability and activity may decrease over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of 2-Aminoethylmethyl sulfone vary with different dosages in animal models. At lower doses, the compound has been shown to enhance ATP production and improve cellular metabolism. At higher doses, 2-Aminoethylmethyl sulfone can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
2-Aminoethylmethyl sulfone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. One of the key pathways is the ATP production pathway, where 2-Aminoethylmethyl sulfone stimulates ATP-dependent enzymes, leading to increased ATP production . Additionally, this compound can influence other metabolic pathways by modulating the activity of enzymes and proteins involved in these processes.
Transport and Distribution
The transport and distribution of 2-Aminoethylmethyl sulfone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. Studies have shown that 2-Aminoethylmethyl sulfone can be efficiently transported into cells, where it exerts its effects on cellular metabolism and gene expression .
Subcellular Localization
2-Aminoethylmethyl sulfone is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization. For instance, the presence of 2-Aminoethylmethyl sulfone in mitochondria enhances ATP production by stimulating ATP-dependent enzymes . Additionally, the compound can interact with proteins and enzymes in the cytoplasm, modulating their activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethylmethyl sulfone typically involves the reaction of an appropriate sulfone precursor with an aminoethyl group. One common method includes the reaction of methyl sulfone with ethylene diamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-Aminoethylmethyl sulfone often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps, such as recrystallization or distillation, to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
2-Aminoethylmethyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of aminoethyl derivatives .
相似化合物的比较
Similar Compounds
2-Aminoethylmethyl sulfone hydrochloride: A derivative with similar properties but enhanced solubility in water.
Methylsulfonylethanamine: Another related compound with a slightly different structure and reactivity.
Uniqueness
2-Aminoethylmethyl sulfone is unique due to its balanced combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from similar compounds .
属性
IUPAC Name |
2-methylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNXQWUJWNTDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198035 | |
| Record name | 2-Aminoethylmethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49773-20-8 | |
| Record name | 2-(Methylsulfonyl)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoethylmethyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethylmethyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Aminoethylmethyl sulfone in the context of the provided research?
A1: While 2-Aminoethylmethyl sulfone itself isn't extensively discussed in the provided papers, its significance lies in its role as a key intermediate in the synthesis of Apremilast [, , ]. Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor, is a medication used to treat inflammatory conditions like psoriasis [].
Q2: How is 2-Aminoethylmethyl sulfone incorporated into the synthesis of Apremilast?
A2: The papers highlight the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a crucial precursor to Apremilast [, , ]. This chiral compound, containing the 2-Aminoethylmethyl sulfone moiety, is then reacted with 3-N-acetylaminophthalic anhydride to yield Apremilast [].
Q3: Are there alternative synthetic routes to Apremilast that don't involve 2-Aminoethylmethyl sulfone?
A3: The provided research primarily focuses on synthetic routes utilizing 2-Aminoethylmethyl sulfone or its derivatives [, , ]. Alternative synthetic pathways might exist but aren't detailed in these papers.
Q4: The research mentions a chiral (S)-isomer of the Apremilast precursor. What is the significance of this chirality?
A4: Chirality often plays a crucial role in drug activity and selectivity. While the papers don't explicitly detail the reasons for using the (S)-isomer, it's likely chosen for optimal binding to the target (PDE-4) or to enhance the pharmacological properties of Apremilast [, ].
Q5: One paper mentions co-immobilizing enzymes to improve the synthesis of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. What is the advantage of this approach?
A5: Co-immobilization of the enzymes involved in the synthesis, specifically amine transaminases, l-amino acid oxidase, and catalase, allows for a more efficient reaction []. This is attributed to enhanced co-substrate channeling and faster removal of hydrogen peroxide, ultimately leading to a significant reduction in co-substrate requirement (down to 0.1 mol%) and improved efficiency [].
Q6: What are the potential implications of developing more efficient synthetic routes to Apremilast, as highlighted in the research?
A6: More efficient synthetic routes, like those employing co-immobilized enzymes [], could lead to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


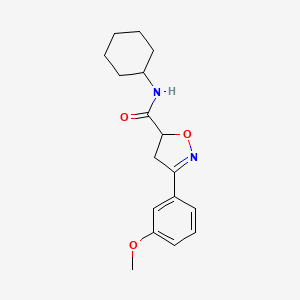
![2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)
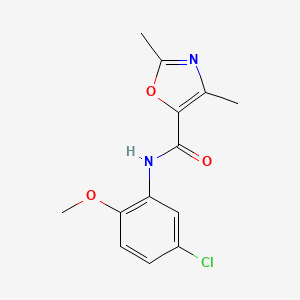

![N-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1227939.png)
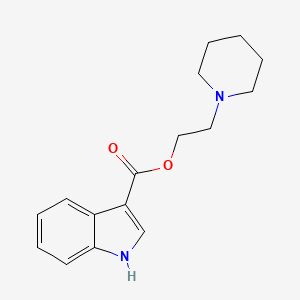
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)
![6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)
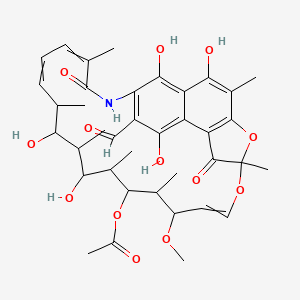
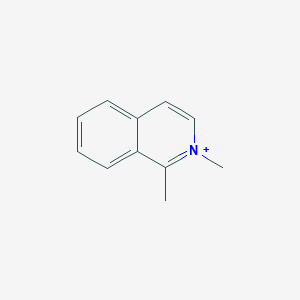
![3-oxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-3-ium](/img/structure/B1227951.png)
![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)
